molecular formula C20H11NO4 B14417399 Benzo(a)pyrene-3,9-diol, 6-nitro- CAS No. 82039-12-1

Benzo(a)pyrene-3,9-diol, 6-nitro-

Cat. No.: B14417399
CAS No.: 82039-12-1
M. Wt: 329.3 g/mol
InChI Key: YEYACLPZUBFKPN-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-3,9-diol, 6-nitro- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is of significant interest due to its unique structural modifications, which include hydroxyl and nitro groups. These modifications can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted pyrenes, including benzo(a)pyrene-3,9-diol, 6-nitro-, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for benzo(a)pyrene derivatives are not well-documented, likely due to the compound’s carcinogenic nature and the associated handling risks. laboratory-scale synthesis typically involves stringent reaction conditions and purification steps to ensure the desired product’s purity and safety.

Comparison with Similar Compounds

Benzo(a)pyrene-3,9-diol, 6-nitro- can be compared with other PAH derivatives, such as:

The uniqueness of benzo(a)pyrene-3,9-diol, 6-nitro- lies in its specific substitution pattern, which affects its reactivity and interaction with biological molecules.

Properties

CAS No.

82039-12-1

Molecular Formula

C20H11NO4

Molecular Weight

329.3 g/mol

IUPAC Name

6-nitrobenzo[a]pyrene-3,9-diol

InChI

InChI=1S/C20H11NO4/c22-11-3-5-13-16(9-11)12-4-1-10-2-8-17(23)14-6-7-15(19(12)18(10)14)20(13)21(24)25/h1-9,22-23H

InChI Key

YEYACLPZUBFKPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=C(C=CC3=C(C4=C2C5=C1C=CC(=C5C=C4)O)[N+](=O)[O-])O

Origin of Product

United States

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